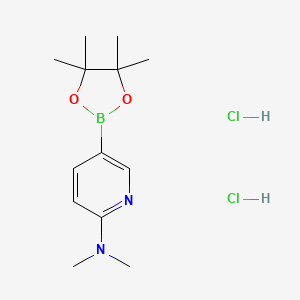

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine dihydrochloride

Description

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine dihydrochloride is a boronic ester derivative featuring a pyridine core substituted with a dimethylamine group at the 2-position and a pinacol boronate group at the 5-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and catalytic applications.

- CAS No.: 1036991-24-8 (free base)

- Molecular Formula: C₁₃H₂₁BN₂O₂·2HCl

- Molecular Weight: 321.05 g/mol (salt form)

- Purity: ≥95% (HPLC)

- Key Applications: Intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery , precursor in kinase inhibitor synthesis , and building block for macrocyclic compounds .

Properties

Molecular Formula |

C13H23BCl2N2O2 |

|---|---|

Molecular Weight |

321.1 g/mol |

IUPAC Name |

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;dihydrochloride |

InChI |

InChI=1S/C13H21BN2O2.2ClH/c1-12(2)13(3,4)18-14(17-12)10-7-8-11(15-9-10)16(5)6;;/h7-9H,1-6H3;2*1H |

InChI Key |

YFKDVWFRYLBQAJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling as the Core Method

The predominant method for synthesizing this boron-containing pyridine derivative involves Suzuki-Miyaura cross-coupling, which facilitates the formation of the C–C bond between a halogenated pyridine precursor and a boronic ester or acid.

-

- Catalyst: Palladium(II) complex, such as Pd(dppf)Cl₂ or PdCl₂(dppf)

- Base: Potassium acetate (KOAc)

- Solvent: 1,4-Dioxane

- Temperature: Typically around 100°C

- Atmosphere: Inert (Nitrogen or Argon)

- Reaction Time: 12 hours

-

- Starting with 5-bromo-2-(N,N-dimethylamino)pyridine, it reacts with a boronic ester, such as 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane).

- The mixture is heated under inert atmosphere, facilitating the coupling of the pyridine ring with the boronate group, yielding the key intermediate 2-(2-(N,N-dimethylamino)pyrid-5-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a yield of approximately 76%.

Conversion to the Amine Derivative

Post-coupling, the boronate ester can be converted into the corresponding amine through hydrolysis or other functionalization steps. This intermediate is then subjected to amination reactions to introduce the N,N-dimethylamino group at the 2-position of the pyridine ring.

Formation of Dihydrochloride Salt

The free base, N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine , is then converted into its dihydrochloride salt via treatment with hydrochloric acid in an aqueous medium, typically under controlled pH conditions, to improve stability and solubility for research applications.

Alternative Synthetic Strategies

Metal-Free Approaches

Recent advancements include metal-free routes for N-arylation of pyridines, utilizing oxidative conditions with iodine and tert-butyl hydroperoxide (TBHP). Such methods allow for selective N-arylation of pyridines with aryl or heteroaryl compounds, including boronate derivatives, under mild conditions, avoiding metal catalysts.

Direct C–H Activation

Emerging strategies involve direct C–H activation on pyridine rings, enabling substitution at specific positions without pre-functionalization. These methods often employ directing groups and transition-metal catalysis, offering streamlined routes to the target compound.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ or PdCl₂(dppf) | Used at 1-2 mol% loading |

| Base | Potassium acetate (KOAc) | 2-3 equivalents |

| Solvent | 1,4-Dioxane | Degassed, inert atmosphere |

| Temperature | 80–100°C | Elevated to promote coupling |

| Reaction Time | 12–24 hours | Monitored via LCMS |

Yield Data:

| Method | Yield | Conditions |

|---|---|---|

| Palladium-catalyzed coupling | 76% | 100°C, 12h, inert atmosphere |

| Alternative metal-free methods | Variable | Mild oxidative conditions |

Notes on Purification and Characterization

- Purification: Post-reaction mixtures are typically purified via silica gel column chromatography, employing petroleum ether/ethyl acetate mixtures (50:1 to 3:1).

- Characterization: Confirmed through NMR (¹H, ¹³C, ¹¹B), MS, and IR spectroscopy, ensuring the integrity of the boronate and amino functionalities.

Summary of Literature and Data Sources

| Source | Contribution | Relevance |

|---|---|---|

| Ambeed.com | Detailed reaction conditions, yields | Primary synthesis reference |

| PubMed & RSC Publications | Novel synthetic methodologies, chemodivergent routes | Advanced synthetic strategies |

| GLPBio & chemical suppliers | Purity, storage, and handling protocols | Practical considerations for laboratory synthesis |

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate are typically used under inert atmosphere conditions.

Major Products

Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.

Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine dihydrochloride has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine dihydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dimethylamino group can act as a nucleophile, while the dioxaborolane moiety can engage in coupling reactions. These properties enable the compound to interact with molecular targets and pathways in synthetic and biological systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of pyridine-boronic esters with variations in substituents and functional groups. Below is a comparative analysis of key analogues:

Reactivity in Cross-Coupling Reactions

- Target Compound : Exhibits robust reactivity in Suzuki-Miyaura couplings due to the electron-donating dimethylamine group, which stabilizes the transition state .

- Chloro Analogue (CAS N/A) : The -Cl substituent increases electrophilicity but may require harsher conditions (e.g., higher Pd catalyst loading) .

- Trifluoromethyl Derivative (944401-57-4) : The -CF₃ group significantly accelerates coupling rates with electron-rich aryl halides .

Solubility and Stability

- Dihydrochloride Salt Form : Soluble in polar solvents (e.g., water, DMSO), unlike neutral boronic esters .

- Pivalamide Derivative : Improved lipophilicity (LogP ~2.8) enhances membrane permeability .

- Benzyl-Substituted Analogues (CAS 1073354-32-1) : Bulky benzyl groups reduce aqueous solubility but increase binding affinity in kinase inhibitors .

Biological Activity

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H20BCl2N3O2

- Molecular Weight : 249.12 g/mol

- CAS Number : 1032759-30-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- GSK-3β Inhibition : It has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various signaling pathways linked to neuroinflammation and cancer progression .

- Antiviral Activity : Preliminary studies indicate that compounds similar to this one exhibit antiviral properties against influenza viruses by inhibiting viral replication .

- Anticancer Properties : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it demonstrated significant inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cells while sparing non-cancerous MCF10A cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target/Cell Line | IC50 Value | Notes |

|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | Not specified | Implicated in anti-neuroinflammatory effects |

| Antiviral | Influenza A (H275Y variant) | IC50 > 10 μM | Low risk for hERG-related cardiac repolarization |

| Anticancer | MDA-MB-231 | IC50 = 0.126 μM | Selectivity index favorable compared to 5-Fluorouracil |

| Metastasis Inhibition | Lung metastasis model | Not specified | More potent than known inhibitors like TAE226 |

Case Studies

- Antiviral Efficacy : In a study assessing the antiviral efficacy against influenza A virus strains, the compound exhibited a significant reduction in viral load in infected mice models. This suggests a direct effect on viral replication processes .

- Cancer Research : In vitro assays demonstrated that the compound effectively inhibited proliferation in TNBC cell lines while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing targeted therapies with minimal side effects .

Safety and Toxicity

In vivo studies conducted on healthy mice indicated a favorable safety profile when administered at high doses (40 mg/kg). Observations showed no significant adverse effects over a short treatment duration . However, further long-term toxicity studies are necessary to fully evaluate its safety for clinical applications.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized via Suzuki-Miyaura cross-coupling , where a halogenated pyridine derivative reacts with a boronate ester precursor. Key steps include:

- Boronate ester introduction : Reacting a halogenated pyridine (e.g., 5-bromo-N,N-dimethylpyridin-2-amine) with bis(pinacolato)diboron under Pd catalysis.

- Salt formation : Treating the free amine with HCl to form the dihydrochloride salt. Reaction optimization involves Pd catalysts (e.g., Pd(PPh₃)₄), anhydrous solvents (THF), and inert atmospheres to prevent boronate ester degradation .

Q. What purification techniques are recommended for isolating this compound?

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (10–50%) removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals.

- TLC monitoring : Rf values (0.3–0.5 in 30% ethyl acetate/hexane) confirm product homogeneity .

Q. How should this compound be stored to ensure stability?

Store at -20°C under argon in airtight, light-resistant vials with desiccants (e.g., silica gel). The boronate ester is moisture-sensitive, and the hydrochloride salt requires protection from humidity to prevent deliquescence .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve boronate ester yield?

- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) for enhanced turnover.

- Solvent effects : Compare polar aprotic solvents (DMF vs. THF) to balance reaction rate and boronate stability.

- Temperature control : Maintain 80–100°C to accelerate coupling while avoiding boronate decomposition. Statistical tools like Design of Experiments (DoE) help identify critical parameters (e.g., Pd loading, base stoichiometry) .

Q. What analytical methods validate structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine C5-boronate at δ 85–90 ppm in ¹¹B NMR).

- HRMS : Exact mass analysis (e.g., m/z 276.18 for the free base) ensures molecular formula accuracy.

- ICP-MS : Quantifies residual Pd (target <10 ppm) for catalytic reaction cleanliness .

Q. How does the dihydrochloride salt affect reactivity in cross-coupling reactions?

The hydrochloride groups protonate the dimethylamine, reducing its electron-donating ability. To restore reactivity:

Q. How can researchers resolve contradictions in catalytic efficiency reports?

Discrepancies often arise from:

- Ligand-metal coordination : Suboptimal Pd:ligand ratios reduce catalytic activity.

- Substrate purity : Trace moisture or oxygen degrades boronate esters, lowering yields. Mitigate by standardizing substrate quality (Karl Fischer titration for water content) and replicating conditions with controlled inert atmospheres .

Data Analysis & Mechanistic Questions

Q. What strategies address low yields in large-scale syntheses?

- Flow chemistry : Continuous processing minimizes exposure to degrading factors (moisture, oxygen).

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for heat-sensitive intermediates.

- DoE-guided optimization : Identifies interactions between variables (e.g., temperature vs. solvent polarity) .

Q. How does the boronate ester’s steric bulk influence coupling efficiency?

The tetramethyl dioxaborolane group enhances stability but may sterically hinder Pd catalyst access. Solutions include:

Q. What mechanistic insights explain side-product formation during synthesis?

Common side products include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.